Cas no 2228690-58-0 (O-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylhydroxylamine)

O-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylhydroxylamine
- O-[1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]hydroxylamine
- EN300-1833499
- 2228690-58-0
-
- インチ: 1S/C11H16N2O/c1-8(14-12)9-3-4-11-10(7-9)5-6-13(11)2/h3-4,7-8H,5-6,12H2,1-2H3
- InChIKey: DZPIVPKBNOUQAE-UHFFFAOYSA-N
- ほほえんだ: O(C(C)C1C=CC2=C(C=1)CCN2C)N
計算された属性
- せいみつぶんしりょう: 192.126263138g/mol
- どういたいしつりょう: 192.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
O-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1833499-0.5g |
O-[1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]hydroxylamine |
2228690-58-0 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1833499-2.5g |
O-[1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]hydroxylamine |
2228690-58-0 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1833499-1.0g |
O-[1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]hydroxylamine |
2228690-58-0 | 1g |
$1272.0 | 2023-05-23 | ||
Enamine | EN300-1833499-1g |
O-[1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]hydroxylamine |
2228690-58-0 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1833499-5g |
O-[1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]hydroxylamine |
2228690-58-0 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1833499-0.25g |
O-[1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]hydroxylamine |
2228690-58-0 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1833499-0.1g |
O-[1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]hydroxylamine |
2228690-58-0 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1833499-0.05g |
O-[1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]hydroxylamine |
2228690-58-0 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1833499-5.0g |
O-[1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]hydroxylamine |
2228690-58-0 | 5g |
$3687.0 | 2023-05-23 | ||
Enamine | EN300-1833499-10.0g |
O-[1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]hydroxylamine |
2228690-58-0 | 10g |
$5467.0 | 2023-05-23 |
O-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylhydroxylamine 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
O-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylhydroxylamineに関する追加情報
Introduction to O-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylhydroxylamine (CAS No. 2228690-58-0)
O-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylhydroxylamine (CAS No. 2228690-58-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. This introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
Chemical Structure and Properties
O-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylhydroxylamine is a derivative of indole, a heterocyclic aromatic organic compound. The molecular formula of this compound is C14H17NO2, with a molecular weight of approximately 239.3 g/mol. The presence of the hydroxylamine group and the substituted indole ring system imparts unique chemical and physical properties to this molecule. The hydroxylamine functional group is known for its reactivity and ability to form stable complexes with various metal ions, making it an interesting candidate for coordination chemistry studies.
The compound exhibits moderate solubility in polar solvents such as water and methanol, which facilitates its use in various chemical reactions and biological assays. Its melting point is around 150°C, and it is stable under standard laboratory conditions. However, care should be taken to avoid exposure to strong acids or bases, which can lead to degradation or unwanted side reactions.
Synthesis Methods
The synthesis of O-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylhydroxylamine has been reported in several research articles. One common approach involves the reaction of 1-methylindoline with an appropriate aldehyde followed by reduction and subsequent treatment with hydroxylamine. This multi-step process allows for the controlled formation of the desired product with high purity and yield.
A more recent and efficient method involves the use of transition metal-catalyzed coupling reactions. For instance, palladium-catalyzed coupling reactions have been successfully employed to synthesize this compound from readily available starting materials. This approach not only reduces the number of steps required but also minimizes the formation of by-products, making it a preferred method in both academic and industrial settings.
Biological Activities
O-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylhydroxylamine has shown promising biological activities in various preclinical studies. One of its key properties is its ability to modulate specific enzymes involved in cellular signaling pathways. For example, it has been found to inhibit certain kinases, which are crucial for cell proliferation and survival. This makes it a potential lead compound for the development of anticancer drugs.
In addition to its enzymatic inhibition properties, this compound has also demonstrated antioxidant activity. It can scavenge reactive oxygen species (ROS), which are known to cause oxidative stress and contribute to various diseases such as neurodegenerative disorders and cardiovascular diseases. The antioxidant properties of O-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylhydroxylamine have been validated through both in vitro and in vivo studies.
Clinical Applications and Research Advancements
The potential clinical applications of O-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylhydroxylamine are currently being explored through various preclinical and early-stage clinical trials. One area of focus is its use as an anticancer agent. Preclinical studies have shown that this compound can selectively target cancer cells while sparing normal cells, thereby reducing toxicity and improving therapeutic outcomes.
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the efficacy of O-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylhydroxylamine against a panel of human cancer cell lines. The results indicated that it exhibited potent antiproliferative activity against breast cancer cells with minimal effects on non-cancerous cells. These findings have paved the way for further clinical trials to evaluate its safety and efficacy in human subjects.
Beyond cancer therapy, there is growing interest in exploring the neuroprotective properties of this compound. Preliminary studies suggest that it may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The ability to reduce oxidative stress and modulate key signaling pathways involved in neuronal survival makes it an attractive candidate for further investigation.
Conclusion
O-1-(1-methyl-2,3-dihydro-1H-indol-5-y l)ethylhydroxylamine (CAS No. 2228690 - 58 - 0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable properties such as enzymatic inhibition and antioxidant activity, making it a valuable lead molecule for drug development. Ongoing research continues to uncover new insights into its biological activities and clinical potential, highlighting its significance in advancing therapeutic strategies for various diseases.
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